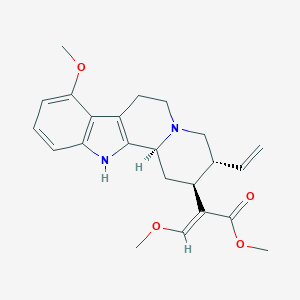![molecular formula C16H18ClNO2S B163230 2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid CAS No. 138568-81-7](/img/structure/B163230.png)
2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid, also known as "BTPCA," is a chemical compound that has been studied extensively for its potential applications in scientific research. BTPCA is a nonsteroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic effects in animal models. In
作用机制
BTPCA is a selective inhibitor of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, BTPCA reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. BTPCA has also been shown to modulate the immune response by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
BTPCA has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been studied for its potential to inhibit tumor growth and modulate the immune response. BTPCA has been shown to reduce the production of prostaglandins, cytokines, and chemokines, leading to its anti-inflammatory and immunomodulatory effects. BTPCA has also been shown to have antipyretic effects, reducing fever in animal models.
实验室实验的优点和局限性
BTPCA has several advantages for use in lab experiments. It is a selective inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in inflammation and pain. BTPCA has also been shown to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, BTPCA has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
未来方向
There are several future directions for research on BTPCA. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of BTPCA. Another area of interest is the investigation of the immunomodulatory effects of BTPCA and its potential applications in autoimmune diseases and cancer. Additionally, further studies are needed to investigate the safety and efficacy of BTPCA in human clinical trials.
合成方法
The synthesis of BTPCA involves the reaction of 3-chloro-4-(4-butyl-2-thiazolyl)phenol with 2-bromo propionic acid in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization. This method has been optimized to achieve high yields and purity of BTPCA.
科学研究应用
BTPCA has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and neuroscience. BTPCA has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been studied for its potential to modulate the immune response and inhibit tumor growth. BTPCA has been used in in vitro and in vivo studies to investigate the role of cyclooxygenase (COX) enzymes in inflammation and pain.
属性
CAS 编号 |
138568-81-7 |
|---|---|
产品名称 |
2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid |
分子式 |
C16H18ClNO2S |
分子量 |
323.8 g/mol |
IUPAC 名称 |
2-[4-(4-butyl-1,3-thiazol-2-yl)-3-chlorophenyl]propanoic acid |
InChI |
InChI=1S/C16H18ClNO2S/c1-3-4-5-12-9-21-15(18-12)13-7-6-11(8-14(13)17)10(2)16(19)20/h6-10H,3-5H2,1-2H3,(H,19,20) |
InChI 键 |
UXGRQGKNEHFTPA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
规范 SMILES |
CCCCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



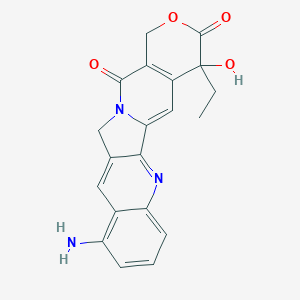
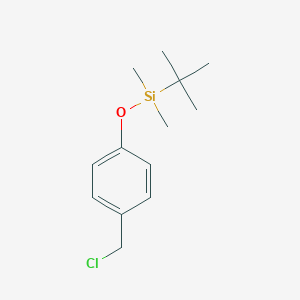
![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)
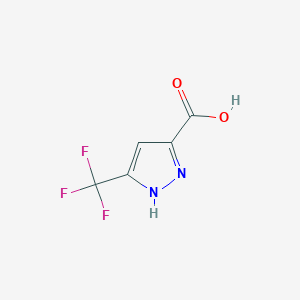
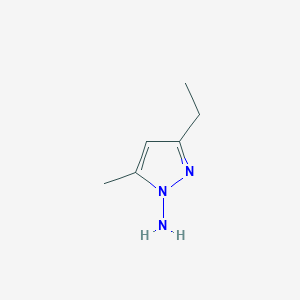
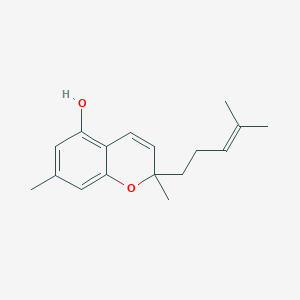
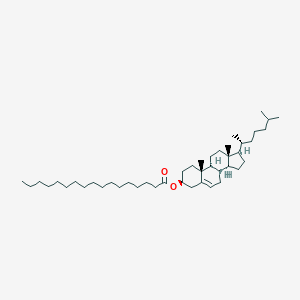
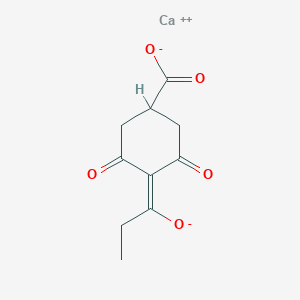
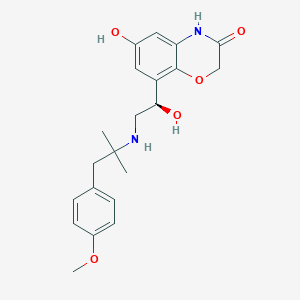
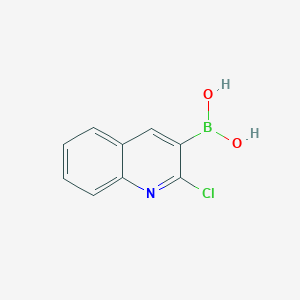
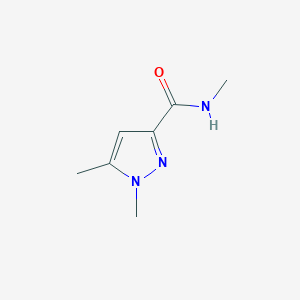
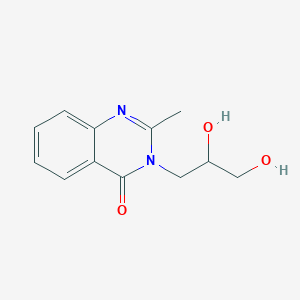
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)
